N-(3,3-dichlorocyclobutyl)-6-ethyl-5-fluoropyrimidin-4-amine
Description
N-(3,3-dichlorocyclobutyl)-6-ethyl-5-fluoropyrimidin-4-amine is a synthetic organic compound characterized by its unique structure, which includes a dichlorocyclobutyl group, an ethyl group, and a fluoropyrimidine moiety
Properties
IUPAC Name |
N-(3,3-dichlorocyclobutyl)-6-ethyl-5-fluoropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2FN3/c1-2-7-8(13)9(15-5-14-7)16-6-3-10(11,12)4-6/h5-6H,2-4H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYFAYCFXJTOSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC2CC(C2)(Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dichlorocyclobutyl)-6-ethyl-5-fluoropyrimidin-4-amine typically involves multiple steps. One common route starts with the preparation of the dichlorocyclobutyl intermediate, which can be synthesized through the reaction of cyclobutene with dichlorocarbene. This intermediate is then reacted with an ethyl-substituted fluoropyrimidine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dichlorocyclobutyl)-6-ethyl-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while reduction with LiAlH4 can produce amine derivatives.
Scientific Research Applications
N-(3,3-dichlorocyclobutyl)-6-ethyl-5-fluoropyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,3-dichlorocyclobutyl)-6-ethyl-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets. The dichlorocyclobutyl group may facilitate binding to certain enzymes or receptors, while the fluoropyrimidine moiety can interact with nucleic acids or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-dichlorocyclobutyl)-2-methyl-6-nitrobenzenesulfonamide
- N-(3,3-dichlorocyclobutyl)-4-(3,3,3-trifluoropropyl)benzamide
Uniqueness
N-(3,3-dichlorocyclobutyl)-6-ethyl-5-fluoropyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
